CDK2 Inhibition: 1H-Imidazo[1,2-c]pyrimidin-5-one Derivative 3b Exhibits Submicromolar Potency with High Selectivity Over Pan-CDK Inhibitors
A derivative of the target scaffold, compound 3b (8-cyclohexyl-6H-imidazo[1,2-c]pyrimidin-5-one), inhibited CDK2/cyclin E with an IC50 of 660–680 nM (Kd = 4100 nM by ITC) [1][2]. Although the clinical pan-CDK inhibitor dinaciclib achieves far greater CDK2 potency (IC50 = 1 nM), it also inhibits CDK1, CDK5, and CDK9 at low nanomolar concentrations, resulting in dose-limiting myelosuppression . Preliminary kinase profiling of the imidazo[1,2-c]pyrimidin-5-one series suggested high selectivity toward CDK2, with low cytotoxicity in leukemic cell lines [1]. The co-crystal structure (PDB 7ACK, 1.80 Å resolution) confirmed a distinct binding mode featuring a hydrogen bond to hinge residue Leu83, differing from the binding pose of dinaciclib [1].
| Evidence Dimension | CDK2 enzymatic inhibition (IC50) and kinase selectivity |
|---|---|
| Target Compound Data | IC50 = 660–680 nM (compound 3b); Kd = 4100 nM; high selectivity by preliminary kinase profiling |
| Comparator Or Baseline | Dinaciclib: CDK2 IC50 = 1 nM; also inhibits CDK1 (IC50 = 3 nM), CDK5 (IC50 = 1 nM), CDK9 (IC50 = 4 nM). Roscovitine: CDK2 IC50 ≈ 240 nM |
| Quantified Difference | Dinaciclib is ~650-fold more potent on CDK2 but is a pan-CDK inhibitor; the imidazo[1,2-c]pyrimidin-5-one scaffold offers a distinct selectivity window |
| Conditions | CDK2/cyclin E kinase assay; isothermal titration calorimetry; X-ray co-crystallography with CDK2/cyclin A2 |
Why This Matters
For kinase inhibitor programs where CDK2 selectivity over CDK1/9 is critical to avoid hematopoietic toxicity, the imidazo[1,2-c]pyrimidin-5-one scaffold provides a rationally designed starting point with structural validation, whereas highly potent but non-selective pan-CDK inhibitors carry prohibitive safety risks.
- [1] Jansa J, Jorda R, Škerlová J, et al. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. Eur J Med Chem. 2021;216:113309. doi:10.1016/j.ejmech.2021.113309. View Source
- [2] PDB 7ACK. CDK2/cyclin A2 in complex with an imidazo[1,2-c]pyrimidin-5-one inhibitor. Deposited 2020-09-11, released 2021-03-24. Resolution 1.80 Å. Ligand IC50: min 660 nM, max 680 nM; Kd: 4100 nM. View Source
